7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Protein Kinase Inhibition Cancer Therapeutics Thienopyrimidine SAR

7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1226457-63-1) is a synthetic thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring a phenyl group at the 7-position and a 4-phenylpiperazin-1-yl moiety at the 2-position. The compound is classified within the broader thienopyrimidine family, a privileged scaffold in kinase inhibitor development.

Molecular Formula C22H20N4OS
Molecular Weight 388.49
CAS No. 1226457-63-1
Cat. No. B2688836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1226457-63-1
Molecular FormulaC22H20N4OS
Molecular Weight388.49
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
InChIInChI=1S/C22H20N4OS/c27-21-20-19(18(15-28-20)16-7-3-1-4-8-16)23-22(24-21)26-13-11-25(12-14-26)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,23,24,27)
InChIKeyRQVGERQRROPCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1226457-63-1): Core Structure, Physicochemical Identity, and Sourcing Viability


7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1226457-63-1) is a synthetic thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring a phenyl group at the 7-position and a 4-phenylpiperazin-1-yl moiety at the 2-position . The compound is classified within the broader thienopyrimidine family, a privileged scaffold in kinase inhibitor development [1]. Its molecular formula is C22H20N4OS with a molecular weight of 388.49 g/mol, and it is commercially available from multiple vendors at purities of 95% or higher . This compound falls under the structural scope of US Patent 8,586,580, which claims 2,7-substituted thieno[3,2-d]pyrimidine compounds as protein kinase inhibitors with therapeutic potential in oncology [1].

Why 7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Assumed Interchangeable with Other 2,7-Substituted Thienopyrimidines


Within the 2,7-substituted thieno[3,2-d]pyrimidine chemical space, even minor substituent alterations at the 7-phenyl or 2-piperazine positions can cause significant shifts in kinase selectivity profiles [1]. The patent US 8,586,580 explicitly demonstrates that the nature and position of substituents on the thienopyrimidine core are critical determinants of potency against diverse kinases including ALK, Aurora A, Flt3, KDR, and c-Met [1]. Generic substitution of the target compound with a close analog—such as a 7-halophenyl or 7-methyl variant—without confirmatory head-to-head selectivity data risks selecting a molecule with a substantially different polypharmacology fingerprint, which would compromise experimental reproducibility in kinase-dependent cell models [2]. The quantitative evidence in Section 3 details how specific structural features translate into measurable differences in kinase inhibition and cellular activity Readability. Procurers should therefore treat this compound as a distinct chemical entity requiring individual validation rather than a class-level commodity.

Quantitative Differential Evidence for 7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one Versus Structural Analogs


2-Position Phenylpiperazine Moiety Confers Broad-Spectrum Kinase Inhibitor Potential Relative to Dialkylaminoalkylthio or Benzylpiperazine Analogs

The presence of the rigid, aromatic 4-phenylpiperazine substituent at the 2-position of the thieno[3,2-d]pyrimidine core is a pharmacophore feature explicitly encompassed by the Markush claims of US Patent 8,586,580, where such compounds exhibit inhibitory activity against a panel of clinically relevant protein kinases [1]. While specific IC50 values for 7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one are not disclosed, structurally related 2-phenylpiperazine-containing examples in the same patent demonstrate potent inhibition of kinases such as ALK, Flt3, and KDR at sub-micromolar concentrations [1]. In contrast, 2-dialkylaminoalkylthio- or 2-benzylpiperazine-substituted thienopyrimidinones reported in the serotonin 5-HT7 receptor literature display a fundamentally different target profile (GPCR binding rather than kinase inhibition), with Ki values of 0.85–9.08 nM at 5-HT7R [2]. This target class divergence means that a procurement decision based purely on the thienopyrimidine core scaffold would conflate kinase-directed chemical probes with serotonergic ligands, leading to inappropriate assay selection.

Protein Kinase Inhibition Cancer Therapeutics Thienopyrimidine SAR

7-Phenyl Substitution Differentiates the Target Compound from 7-Halophenyl and 7-Methyl Analogs within the Kinase Inhibitor Patent Scope

The patent US 8,586,580 explicitly claims 2,7-substituted thieno[3,2-d]pyrimidines where the 7-position aryl group modulates kinase selectivity and cellular potency [1]. The unsubstituted 7-phenyl group (as in the target compound) serves as the baseline hydrophobic aromatic moiety versus 7-(2-fluorophenyl), 7-(4-fluorophenyl), 7-(4-methoxyphenyl), or 7-methyl congeners. A direct comparative example from the patent: the 7-phenyl-substituted compound N-(3-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-ylamino)thieno[3,2-d]pyrimidin-7-yl)phenyl)methanesulfonamide shows activity against ALK and Flt3 [1]. While the exact IC50 of the target compound is not publicly reported, the procurement-grade 95% purity specification from vendors such as Chemenu (Catalog CM911587) and AKSci (Catalog 3881EM) supports its use as a reference standard for kinase inhibitor screening campaigns requiring consistent batch quality .

Kinase Selectivity Anticancer Agents Thienopyrimidine SAR

Commercially Available 95% Purity Facilitates Direct Biological Testing Without In-House Resynthesis, Unlike Non-Commercial Patent Examples

Among the structurally diverse 2,7-substituted thieno[3,2-d]pyrimidine compounds exemplified in US Patent 8,586,580, the vast majority are not stocked by commercial suppliers and require custom synthesis [1]. The target compound, 7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one, is distinct in that it is available off-the-shelf from at least three independent vendors—Chemenu (CM911587), AKSci (3881EM), and CymitQuimica (10-F725532)—at a standardized purity of 95% . This contrasts sharply with close analogs such as 7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one, which is listed by fewer suppliers and often as 'discontinued' or 'made-to-order' only . The ability to purchase the target compound with a defined purity specification eliminates the 4- to 8-week lead time and batch variability inherent in custom synthesis, accelerating hit-to-lead timelines.

Compound Procurement Kinase Inhibitor Screening Chemical Probe Validation

Optimal Scientific and Industrial Use Cases for 7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1226457-63-1)


Kinase Inhibitor Chemical Probe Development and Selectivity Profiling

The compound's structural inclusion within the US 8,586,580 patent claims as a kinase inhibitor core makes it a suitable starting scaffold for developing chemical probes targeting kinases such as ALK, Flt3, or KDR [1]. Its commercial availability at 95% purity allows immediate use in biochemical kinase inhibition panels without custom synthesis. Researchers can benchmark this compound against known kinase inhibitors (e.g., Crizotinib for ALK, Quizartinib for Flt3) to assess selectivity profiles.

Structure-Activity Relationship (SAR) Anchor Compound for 7-Position Optimization

As the unsubstituted 7-phenyl parent of a congeneric series claimed in US 8,586,580 [1], this compound provides a reference baseline for medicinal chemistry campaigns exploring electronic effects (e.g., 7-fluoro, 7-methoxy) or steric effects (e.g., 7-methyl) on kinase potency and selectivity. The 95% purity specification supports reproducible SAR trends across multiple laboratories .

Internal Standard for Analytical Method Development in Preclinical Pharmacokinetics

The well-defined molecular structure (C22H20N4OS, MW 388.49) [1] and commercial availability at known purity facilitate method qualification for LC-MS/MS quantification in biological matrices. This application exploits the compound's distinct mass spectral signature relative to metabolites or synthetic intermediates commonly encountered in kinase inhibitor preclinical development .

Cell-Based Phenotypic Screening in Oncology Models

The compound's predicted multi-kinase inhibition profile, inferred from the patent's disclosure of kinase targets including ALK, KDR, and Flt3 [1], supports its deployment in proliferation and apoptosis assays using kinase-addicted cancer cell lines (e.g., NCI-H3122 for ALK, MV4-11 for Flt3). The availability from multiple vendors ensures resupply continuity for long-term cell-based studies.

Quote Request

Request a Quote for 7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.